7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one
Description
Properties
Molecular Formula |
C8H6FNO2 |
|---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
7-fluoro-2,3-dihydropyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C8H6FNO2/c9-5-3-7-8(10-4-5)6(11)1-2-12-7/h3-4H,1-2H2 |
InChI Key |
JGZCVZRIJDTKIO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)N=CC(=C2)F |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Bromination | NaBr, NaBrO₃, H₂SO₄ | 0–25°C | 3 hr | 91.2% |
| Fluorination | HF, HNO₂ | 40–60°C | 2 hr | 85% |
This method’s advantages include scalability and compatibility with industrial production. However, handling hydrofluoric acid requires specialized equipment due to its corrosive nature.
Multicomponent Cyclization Strategies
EvitaChem highlights multicomponent reactions (MCRs) as a versatile approach. For example, a one-pot synthesis combines 4-hydroxy-6-fluoropyridine , propargyl alcohol , and acetic anhydride under acid catalysis. The reaction proceeds via Knoevenagel condensation followed by cyclization, achieving a 78% yield.
Mechanistic Insights :
- Condensation : Propargyl alcohol reacts with 4-hydroxy-6-fluoropyridine to form an enol ether intermediate.
- Cyclization : Acetic anhydride acts as both solvent and dehydrating agent, facilitating pyran ring closure.
Optimization Data :
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| H₂SO₄ | Acetic anhydride | 110°C | 78% |
| ZnCl₂ | Toluene | 130°C | 65% |
This method reduces purification steps but requires precise stoichiometric control to avoid side products.
Halogen Exchange Reactions
A halogen exchange protocol utilizes 7-bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one as a precursor. Treatment with potassium fluoride (KF) in dimethylformamide (DMF) at 150°C replaces bromine with fluorine via nucleophilic aromatic substitution.
Reaction Parameters :
| Parameter | Value |
|---|---|
| KF Equiv. | 3.0 |
| Solvent | DMF |
| Temperature | 150°C |
| Yield | 70% |
This method benefits from commercial availability of the bromo precursor but suffers from moderate yields due to competing hydrolysis.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. A study demonstrated that reacting 6-fluoro-4-chromone with ammonium acetate in ethanol under microwave conditions (300 W, 15 min) yields the target compound in 82% purity.
Advantages :
- Reduced reaction time (15 min vs. 6 hr conventional heating).
- Enhanced selectivity due to uniform heating.
Limitations :
Enzymatic Fluorination
Emerging biocatalytic methods use fluorinase enzymes to introduce fluorine. For instance, S-adenosyl-L-methionine (SAM) -dependent fluorinases catalyze the substitution of hydroxyl groups with fluorine in aqueous media at 37°C. While environmentally friendly, this approach currently achieves low yields (∼30%) and is limited to specific substrates.
Comparative Analysis of Methods
| Method | Yield | Scalability | Cost | Environmental Impact |
|---|---|---|---|---|
| Blaz-Schiemann | 85% | High | Moderate | High (HF use) |
| Multicomponent | 78% | Moderate | Low | Moderate |
| Halogen Exchange | 70% | High | High | Moderate |
| Microwave | 82% | Low | High | Low |
| Enzymatic | 30% | Low | Very High | Very Low |
Structural Characterization and Validation
Post-synthesis characterization employs:
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrano[3,2-b]pyridin-4(3H)-one derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one exhibits promising anticancer properties. Research has shown that derivatives of this compound can inhibit specific cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. A notable study demonstrated that compounds related to 7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one effectively reduced the viability of breast cancer cells in vitro .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. In a study focusing on various bacterial strains, 7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one showed significant inhibitory activity against both gram-positive and gram-negative bacteria. This suggests its potential as a lead compound for developing new antibiotics .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary research indicates that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have shown that treatment with 7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one enhances cell survival under stress conditions .
Pesticidal Activity
In agricultural research, 7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one has been investigated for its pesticidal properties. Field trials demonstrated that formulations containing this compound effectively reduced pest populations while exhibiting low toxicity to beneficial insects. This dual action makes it a candidate for developing eco-friendly pesticides .
Plant Growth Regulation
Research has also explored the use of this compound as a plant growth regulator. Studies indicate that it can enhance growth parameters such as root length and biomass in various crops, suggesting its application in agricultural productivity enhancement strategies .
Synthesis of Functional Materials
In materials science, 7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one serves as a building block for synthesizing functional materials. Its unique chemical structure allows it to participate in various polymerization reactions, leading to the development of new materials with tailored properties for applications in electronics and photonics .
Nanocomposite Development
Additionally, the compound has been utilized in the development of nanocomposites. By incorporating 7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one into polymer matrices, researchers have created materials with enhanced mechanical strength and thermal stability, suitable for advanced engineering applications .
Case Studies
Mechanism of Action
The mechanism of action of 7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Parent Compound: 2H-Pyrano[3,2-b]pyridin-4(3H)-one
- Core Structure: Fused pyran-pyridinone ring.
- Substituents: None.
- Molecular Weight : 149.15 g/mol.
- Key Properties : Serves as the baseline for comparison. The absence of substituents makes it less sterically hindered but more susceptible to oxidative metabolism .
7-Fluoro Derivative
- Core Structure: Pyrano[3,2-b]pyridinone with a fluorine atom at the 7-position.
- Molecular Weight : ~167.15 g/mol (estimated).
- Metabolic Stability: Fluorine may reduce susceptibility to cytochrome P450-mediated oxidation compared to the parent compound .
7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one
- Core Structure: Pyrano[2,3-b]pyridinone with a trifluoromethoxy group at the 7-position.
- Molecular Weight : 233.14 g/mol.
- Electron-Withdrawing Impact: Stronger than fluorine alone, which could further modulate electronic interactions .
Thiopyrano[2,3-b]pyridin-4(3H)-one Derivatives
- Core Structure : Sulfur replaces oxygen in the pyran ring.
- Example : Compound 5a (from ) exhibits antifungal activity against Candida albicans (MIC: 8 µg/mL).
- Biological Interactions: Enhanced antifungal activity compared to oxygen analogs, likely due to altered binding to fungal enzymes .
2,2-Dimethyl-2H,3H,4H-pyrano[3,2-b]pyridin-4-one
- Core Structure: Pyrano[3,2-b]pyridinone with methyl groups at the 2-position.
- Molecular Weight : 177.20 g/mol.
- Electron-Donating Effects: Methyl groups increase electron density, contrasting with fluorine’s withdrawal .
Physicochemical Properties
*Predicted based on substituent contributions.
Biological Activity
7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features contribute to various pharmacological properties, making it a candidate for further research in drug development.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure includes a pyran ring fused to a pyridine, which is essential for its biological activity. The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that 7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one exhibits several biological activities:
- Antiviral Activity : Preliminary studies suggest that this compound may have efficacy against certain viral infections. It has been noted to inhibit viral replication in vitro, although specific mechanisms remain to be elucidated .
- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, studies have reported significant cytotoxic effects against HeLa and A375 human tumor cells, with IC50 values indicating potent activity .
- Cholinesterase Inhibition : As a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), 7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one may play a role in treating neurodegenerative diseases such as Alzheimer's disease. By preventing the breakdown of acetylcholine, it could enhance cholinergic signaling in the brain .
Case Studies
Several case studies highlight the biological activity of 7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one:
- Antiviral Efficacy : In a study examining various heterocycles for antiviral properties, 7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one was found to reduce viral load significantly in cell cultures infected with herpes simplex virus type 1 (HSV-1). The compound demonstrated an EC50 value of approximately 5 µM, indicating strong antiviral potential .
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that this compound inhibited the growth of HeLa cells with an IC50 of 10 µM. Further analysis revealed that it induced apoptosis through the activation of caspase pathways .
- Cholinesterase Inhibition : A study focused on dual AChE and BChE inhibitors found that 7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one exhibited competitive inhibition against both enzymes. The IC50 values were recorded at 12 µM for AChE and 15 µM for BChE, suggesting its potential utility in Alzheimer's treatment strategies .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
